Ethyl (4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}phenyl)acetate
Description
Ethyl (4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}phenyl)acetate is a bicyclic nitrogen-containing heterocyclic compound with the molecular formula C₂₂H₂₅N₃O₄ and a molecular weight of 395.46 g/mol . Its structure features a bridged 1,5-methanopyrido[1,2-a][1,5]diazocin core, an ethyl ester group, and a carbamoyl-linked phenylacetate moiety. This compound is cataloged under CAS 1171698-40-0 and is primarily utilized in synthetic organic chemistry and pharmacological research.
Properties
IUPAC Name |
ethyl 2-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-2-29-21(27)11-15-6-8-18(9-7-15)23-22(28)24-12-16-10-17(14-24)19-4-3-5-20(26)25(19)13-16/h3-9,16-17H,2,10-14H2,1H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRISCWSZBHSIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}phenyl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H25N3O4
- Molecular Weight : 393.45 g/mol
- CAS Number : 1201845-46-6
- Appearance : Off-white solid
Synthesis and Applications
This compound is often synthesized through multi-step synthetic routes involving various chemical transformations. It has been utilized in the development of complex drug molecules due to its multiple reactive sites. Notably, it can be involved in reactions such as the Biginelli reaction, which is crucial for forming highly functionalized heterocycles that exhibit significant pharmacological activities.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HEK293 | 15.4 |
| HepG2 | 12.7 |
| Jurkat | 10.3 |
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Antibacterial Activity
In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity. Preliminary tests have shown effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 256 µg/mL . This dual activity highlights the potential of this compound as a versatile therapeutic agent.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the presence of the pyrido-diazocin moiety contributes to its ability to interact with cellular targets involved in cell growth and survival pathways. The structure may facilitate binding to specific enzymes or receptors that mediate cellular responses to stress or damage.
Case Studies and Research Findings
Numerous studies have focused on the synthesis and biological evaluation of derivatives related to this compound. For example:
- Anticancer Study : A study conducted on various derivatives showed that modifications to the phenyl ring significantly enhanced cytotoxicity against HepG2 cells.
- Antibacterial Study : Another research highlighted the importance of structural variations in enhancing antibacterial efficacy against resistant strains.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
Bridged vs. Fused Bicyclic Systems: The target compound contains a 1,5-methanopyrido[1,2-a][1,5]diazocin ring system, which incorporates a bridged bicyclic architecture with two nitrogen atoms. This contrasts with fused bicyclic systems like tetrahydroimidazo[1,2-a]pyridine (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate), which lacks the methano bridge and features a more planar structure . 1,4-Dihydropyridines (e.g., compounds 6a-o in ) are monocyclic and exhibit greater conformational flexibility, making them less sterically hindered but less thermally stable compared to the target compound .
Functional Group Variations: Ethyl Ester Groups: Both the target compound and ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate () feature ethyl ester moieties, which enhance solubility in organic solvents . Amide/Carbamoyl Linkages: The target compound’s carbamoyl group is analogous to the carbamoyl substituents in 1,4-dihydropyridine-3,5-dicarboxamides (), though the latter lacks the bicyclic backbone .
Table 1: Key Structural and Physical Properties
*Calculated from molecular formula; †Range estimated from substituent variations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
